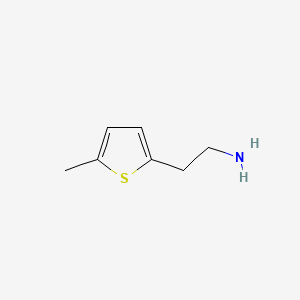

2-(5-Methyl-2-thienyl)ethanamine

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by multiple standardized nomenclature systems and identification codes. The compound is officially registered under Chemical Abstracts Service number 30433-92-2, which serves as its primary identification in chemical databases and regulatory frameworks. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(5-methylthiophen-2-yl)ethanamine, reflecting its structural composition of a methyl-substituted thiophene ring connected to an ethanamine moiety.

The molecular structure of this compound can be represented through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System code is CC1=CC=C(CCN)S1, which provides a linear representation of the molecular connectivity. The International Chemical Identifier key VAYWLNRNWZOIAG-UHFFFAOYSA-N offers a unique hash-based identifier derived from the molecular structure, facilitating database searches and cross-referencing across different chemical information systems.

The compound's fundamental molecular parameters demonstrate its classification as a small organic molecule with specific physicochemical characteristics. The molecular formula C7H11NS indicates the presence of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one sulfur atom. This composition yields a molecular weight of 141.23 grams per mole, positioning it within the typical range for small molecule pharmaceutical intermediates.

| Property | Value | Reference System |

|---|---|---|

| Chemical Abstracts Service Number | 30433-92-2 | Chemical Abstracts Service Registry |

| Molecular Formula | C7H11NS | Standard Chemical Notation |

| Molecular Weight | 141.23 g/mol | Atomic Mass Units |

| International Chemical Identifier Key | VAYWLNRNWZOIAG-UHFFFAOYSA-N | International Chemical Identifier |

| Simplified Molecular Input Line Entry System | CC1=CC=C(CCN)S1 | Daylight Chemical Information Systems |

| MDL Number | MFCD08059759 | Molecular Design Limited |

Additional identification parameters include the Pubchem compound identifier 14788189, which provides access to comprehensive chemical and biological activity data within the Pubchem database. The MDL number MFCD08059759 serves as a unique identifier within the Molecular Design Limited chemical registry system, facilitating tracking and procurement within commercial chemical supply chains.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of thiophene chemistry, which began with Viktor Meyer's discovery of thiophene in 1882. Meyer's identification of thiophene as a contaminant in benzene marked the beginning of systematic investigations into sulfur-containing heterocyclic compounds, establishing the foundation for subsequent developments in thiophene-based molecular design.

The emergence of substituted thiophene derivatives followed established synthetic methodologies developed throughout the twentieth century. The Gewald reaction, discovered by German chemist Karl Gewald, provided a crucial synthetic pathway for constructing amino-substituted thiophenes through the condensation of ketones or aldehydes with alpha-cyanoesters in the presence of elemental sulfur and base. This reaction mechanism involves an initial Knoevenagel condensation followed by sulfur incorporation and cyclization to produce poly-substituted 2-amino-thiophenes.

The specific development of this compound as a distinct chemical entity emerged from the pharmaceutical industry's recognition of thiophene-containing compounds as valuable structural motifs. The compound's synthesis leverages established thiophene chemistry principles, particularly the ability to introduce alkyl substituents at specific positions on the thiophene ring. The methyl group at the 5-position and the ethanamine chain at the 2-position represent strategic modifications designed to optimize biological activity and pharmacological properties.

Research into thiophene derivatives has been driven by their occurrence in petroleum and coal sources, sometimes in concentrations reaching 1-3 percent. The hydrodesulfurization process used to remove thiophenic content from fossil fuels inadvertently contributed to the isolation and characterization of various thiophene derivatives, providing raw materials for subsequent chemical investigations.

The synthesis of this compound typically employs established methodologies for thiophene functionalization. Principal routes to alkyl-substituted thiophenes include reactions of dicarbonyl compounds with phosphorus pentasulfide, providing access to the methyl-substituted thiophene core. Alternative approaches utilize Friedel-Crafts acylation followed by Wolff-Kishner reduction, taking advantage of thiophene's preferential acylation in the alpha-position.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position within heterocyclic chemistry due to thiophene's unique aromatic character and electronic properties. Thiophene belongs to a class of five-membered heterocycles containing one sulfur heteroatom, demonstrating aromatic stability through delocalization of six pi electrons according to Hückel's rule. The resonance stabilization of thiophene, measured at 22-28 kilocalories per mole, approaches the stabilization energy of benzene while maintaining distinct reactivity patterns characteristic of electron-rich heterocycles.

The electronic structure of thiophene positions it as an electron-donating heterocycle, with the sulfur atom contributing two electrons to the aromatic sextet through an sp2 hybridized orbital. This electronic configuration influences the compound's reactivity profile, enabling electrophilic substitution reactions including nitration, sulfonation, halogenation, and Friedel-Crafts acylation. The preferential substitution at alpha positions relative to sulfur provides synthetic access to regioselectively substituted derivatives such as this compound.

The structural relationship between thiophene and other five-membered heterocycles, including furan, selenophene, and pyrrole, establishes it within a broader family of aromatic heterocycles that share similar bonding patterns while exhibiting distinct chemical behaviors. The sulfur heteroatom in thiophene imparts specific properties including enhanced polarizability and unique coordination chemistry, distinguishing it from oxygen-containing furan and nitrogen-containing pyrrole.

This compound exemplifies the pharmaceutical utility of thiophene-based structures through its application as an intermediate in active pharmaceutical ingredient synthesis. The compound's structural similarity to neurotransmitters positions it as a valuable scaffold for developing neurologically active compounds, particularly antidepressants and antipsychotics. The thiophene ring's contribution to enhanced binding affinity and metabolic stability reflects broader principles of medicinal chemistry where heterocyclic systems provide optimal pharmacological profiles.

The compound's role in organic synthesis extends beyond pharmaceutical applications to encompass materials science and chemical biology research. The thiophene core's electronic properties make it suitable for developing conductive polymers and electronic materials, while the ethanamine functionality provides sites for further chemical modification and bioconjugation. This versatility demonstrates the broader significance of thiophene-containing compounds in contemporary chemical research.

| Heterocycle Type | Heteroatom | Aromatic Stabilization | Electronic Character |

|---|---|---|---|

| Thiophene | Sulfur | 22-28 kcal/mol | Electron-rich |

| Furan | Oxygen | 16 kcal/mol | Electron-rich |

| Pyrrole | Nitrogen | 21 kcal/mol | Electron-rich |

| Benzene | None | 36 kcal/mol | Neutral |

The synthetic accessibility of this compound through established thiophene chemistry methodologies underscores the maturity of heterocyclic synthetic methods. The compound can be prepared through multiple synthetic routes, including direct functionalization of preformed thiophene rings and cyclization approaches starting from acyclic precursors. This synthetic flexibility contributes to its utility as a research chemical and pharmaceutical intermediate.

Recent investigations into thiophene derivatives have expanded to include their detection in extraterrestrial environments, with thiophene derivatives identified in 3.5 billion-year-old Martian soil sediments by the Curiosity rover. These findings highlight the fundamental importance of thiophene chemistry in understanding organic molecule formation and stability under extreme conditions, further emphasizing the significance of compounds like this compound in broader chemical science contexts.

Propriétés

IUPAC Name |

2-(5-methylthiophen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYWLNRNWZOIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564036 | |

| Record name | 2-(5-Methylthiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-92-2 | |

| Record name | 2-(5-Methylthiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-thienyl)ethanamine can be achieved through several methods. One common approach involves the alkylation of 5-methylthiophene with ethylamine under suitable reaction conditions. This process typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could include the catalytic hydrogenation of a precursor compound, such as 2-(5-methyl-2-thienyl)acetonitrile, in the presence of a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the nitrile group to an amine group, yielding the desired product.

Analyse Des Réactions Chimiques

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic agents. For example:

- Reagent : Methyl iodide (CH₃I)

- Conditions : Anhydrous tetrahydrofuran (THF), 0°C → room temperature, 12 hours.

- Product : N-Methyl-2-(5-methyl-2-thienyl)ethanamine.

This reaction proceeds via nucleophilic substitution, forming secondary amines with high regioselectivity .

Acylation Reactions

The amine reacts with acylating agents to form amides:

- Reagent : Acetyl chloride (CH₃COCl)

- Conditions : Dichloromethane (DCM), triethylamine (Et₃N), 0°C → room temperature, 4 hours.

- Product : N-Acetyl-2-(5-methyl-2-thienyl)ethanamine.

Acylation enhances stability and modifies solubility for biological studies .

Condensation Reactions

Microwave-assisted condensation with iminodiacetic acid yields heterocyclic derivatives:

- Reagent : Iminodiacetic acid

- Conditions : Microwave irradiation (150°C, 20 min), ethanol solvent.

- Product : Thiophene-fused bicyclic amines (potential chelating agents).

This method improves reaction efficiency compared to conventional heating .

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones:

- Reagent : Hydrogen peroxide (H₂O₂)

- Conditions : Acetic acid, 60°C, 6 hours.

- Product : 2-(5-Methyl-2-thienyl)ethanamine sulfoxide.

Oxidation modifies electronic properties, influencing binding affinity in drug candidates .

Cross-Coupling Reactions

Palladium-catalyzed C–N coupling enables aryl functionalization:

- Reagent : Aryl halides (e.g., bromobenzene)

- Catalyst : Pd(OAc)₂, Xantphos ligand

- Conditions : Toluene, 110°C, 24 hours.

- Product : N-Aryl-2-(5-methyl-2-thienyl)ethanamine derivatives.

These reactions are pivotal for synthesizing complex amines in medicinal chemistry .

Salt Formation

Protonation with hydrochloric acid forms stable hydrochloride salts:

- Reagent : HCl (gas or aqueous)

- Conditions : Ether solvent, 0°C, 1 hour.

- Product : this compound hydrochloride.

Salts improve crystallinity and bioavailability for pharmaceutical formulations .

Schiff Base Formation

Reaction with aldehydes generates imine derivatives:

- Reagent : Benzaldehyde (C₆H₅CHO)

- Conditions : Ethanol, reflux, 3 hours.

- Product : N-Benzylidene-2-(5-methyl-2-thienyl)ethanamine.

Schiff bases are intermediates for synthesizing ligands and catalysts .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₇H₁₁NS

- Molecular Weight : 143.24 g/mol

- IUPAC Name : 2-(5-methylthiophen-2-yl)ethan-1-amine

The compound features a thiophene ring, which contributes to its aromatic properties and biological activity. The presence of the ethylamine group enhances its reactivity and potential interactions with biological systems.

Medicinal Chemistry

2-(5-Methyl-2-thienyl)ethanamine has been investigated for its potential therapeutic properties:

- Neurotransmitter Modulation : Compounds with similar structures have shown promise in modulating serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

- Antimicrobial Activity : Research indicates that thiophene derivatives exhibit antimicrobial properties. The unique structure of this compound may enhance solubility and bioavailability, making it a candidate for developing new antimicrobial agents.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects associated with this compound:

- Neuroprotective Effects : Investigations suggest that thiophene derivatives can protect neurons from oxidative stress, potentially offering therapeutic avenues for neurodegenerative conditions.

- Anti-inflammatory Properties : The compound has been explored for its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized to create more complex molecules, facilitating advancements in chemical research and development.

- Development of New Materials : Its unique chemical properties make it suitable for developing novel materials in various industrial applications.

Case Studies and Research Findings

Several case studies have been conducted to explore the applications of this compound:

Mécanisme D'action

The mechanism of action of 2-(5-Methyl-2-thienyl)ethanamine involves its interaction with various molecular targets and pathways. The ethylamine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-(5-Methyl-2-thienyl)ethanamine and its analogs:

Key Comparisons

Structural Modifications Substituent Position: The position of methyl groups on the thiophene ring (e.g., 5-methyl vs. 3-methyl) influences steric and electronic effects. For instance, 5-methyl substitution in this compound may enhance steric hindrance compared to 3-methyl analogs, affecting binding interactions .

Synthetic Accessibility

- Both this compound and 2-(Thiophen-2-yl)ethanamine are synthesized via catalytic reduction of acetamides, yielding ~60% isolated product . In contrast, fluorophenyl-thienyl hybrids (Compound i) require complex multi-step routes, reflecting challenges in introducing aromatic fluorination .

Functional Properties Biochemical Interactions: Compound i demonstrates specific binding to G-quadruplex DNA/RNA through hydrogen bonding (e.g., with DG5 furanose) and π-stacking, unlike simpler thiophene-ethylamines . Electronic Effects: Substituted phenethylamines like 2C-B (from ) show methoxy groups significantly alter electronic descriptors (e.g., HOMO-LUMO gap), suggesting that 5-methyl-thiophene analogs may exhibit distinct electronic profiles compared to benzene-ring derivatives .

Physicochemical Contrasts

- Indole-based analogs (e.g., 2-(5-Methyl-1H-indol-3-yl)ethanamine) exhibit higher melting points (~290°C) compared to thiophene derivatives, likely due to stronger intermolecular interactions in indole systems .

Research Implications

- Drug Design : The 5-methyl-thiophene moiety in this compound offers a balance of hydrophobicity and steric bulk, making it a candidate for optimizing CNS-targeting agents.

- Material Science : Thiophene-ethylamines’ electronic properties could be tailored for conductive polymers or sensors by modifying substituent patterns .

Activité Biologique

2-(5-Methyl-2-thienyl)ethanamine, also known by its chemical structure and CAS number (30433-92-2), is a compound that has garnered interest in various fields of biological research due to its potential pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thienyl ring substituted with a methyl group, contributing to its unique chemical properties. The thienyl moiety is known for its ability to interact with biological systems, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may enhance serotonin signaling, which could be beneficial in treating mood disorders.

- Dopamine Receptor Interaction : Potential dopaminergic activity suggests implications for conditions such as Parkinson's disease and schizophrenia.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse, including:

- Psychiatric Disorders : Due to its effects on serotonin and dopamine pathways, it may have applications in treating depression and anxiety.

- Neurodegenerative Diseases : Its dopaminergic effects could offer therapeutic benefits in neurodegenerative conditions like Parkinson's disease.

Research Findings

Recent studies have focused on the pharmacological profile of this compound. For instance:

- In Vitro Studies : Research has demonstrated that the compound exhibits significant activity in cell line models, influencing cell signaling pathways associated with neuroprotection and neurogenesis.

- Animal Models : In vivo studies indicate that administration of this compound leads to improvements in behavioral assays related to anxiety and depression, suggesting its potential as an antidepressant or anxiolytic agent.

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Case Study 1 : A clinical report documented the successful use of this compound in a patient with treatment-resistant depression, where significant mood improvement was observed after administration.

- Case Study 2 : Another study explored the neuroprotective effects in an animal model of Parkinson's disease, showing reduced motor deficits and enhanced dopaminergic signaling.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(4-Iodo-2,5-dimethoxyphenyl)ethanamine | Halogenated phenyl ring | High potency as a psychoactive agent |

| 3-(5-Methyl-2-thienyl)propanamine | Longer carbon chain | Moderate antidepressant effects |

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2-(5-methyl-2-thienyl)ethanamine?

Methodological Answer:

The synthesis of this compound typically involves functionalizing the thiophene ring followed by amine group introduction. A common approach includes:

- Thiophene alkylation : Reacting 5-methylthiophene-2-carbaldehyde with nitroethane via a Henry reaction to form a β-nitro alcohol intermediate, followed by reduction using LiAlH or catalytic hydrogenation to yield the amine .

- Purification : Post-reduction, column chromatography (silica gel, eluent: CHCl/MeOH) or recrystallization (ethanol/water) ensures >95% purity. LC-MS or H NMR validates structural integrity .

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

Key techniques include:

- Spectroscopy : H/C NMR to confirm the thienyl and ethanamine moieties (e.g., δ ~2.5 ppm for methyl-thienyl protons, δ ~3.1 ppm for amine protons) .

- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity and stability.

- Mass Spectrometry : ESI-MS for molecular ion detection (expected [M+H]: 156.1 Da) .

Advanced: How does this compound interact with G-quadruplex DNA/RNA structures?

Methodological Answer:

Biophysical studies reveal that the compound binds TERRA2 and Tel2 G-quadruplexes via:

- Stacking interactions : The thienyl group aligns with guanine tetrads, stabilized by π-π stacking .

- Hydrogen bonding : The primary amine forms a hydrogen bond with the furanose oxygen of DG5 in Tel2 .

Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K ~1–10 µM) .

Advanced: What in vivo models are suitable for evaluating its pharmacological effects?

Methodological Answer:

- Zebrafish models : Assess neurochemical effects (e.g., serotonin receptor modulation) via HPLC quantification of neurotransmitters in brain homogenates .

- Behavioral assays : Measure locomotor activity or anxiety-like behaviors in open-field tests. Dose ranges (1–10 mg/kg) are typical for ethanamine derivatives .

Advanced: How can computational modeling predict its binding modes with biological targets?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Simulate binding to G-quadruplexes or 5-HT receptors, focusing on key residues (e.g., RU24 in TERRA2) .

- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Validate with MM-PBSA free energy calculations .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : Susceptible to oxidation; store under inert gas (Ar/N) at –20°C in amber vials .

- Degradation analysis : Monitor via periodic HPLC to detect oxidation byproducts (e.g., sulfoxide derivatives) .

Advanced: What strategies optimize structural analogs for enhanced target selectivity?

Methodological Answer:

- Thienyl modifications : Introduce electron-withdrawing groups (e.g., Cl, Br) to enhance π-stacking with G-quadruplexes .

- Amine substitution : Replace the primary amine with a benzyl group (e.g., NBOMe derivatives) to improve 5-HT affinity .

- SAR studies : Test analogs in competitive binding assays against related targets (e.g., NMDA receptors) to minimize off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.